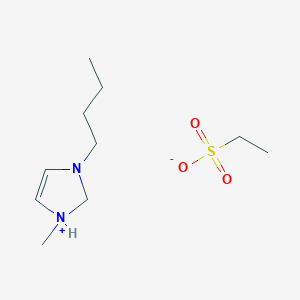
3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate is a chemical compound belonging to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and high ionic conductivity. They are used in various applications, including as solvents, catalysts, and electrolytes in batteries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate typically involves the reaction of 1-butyl-3-methylimidazolium chloride with ethanesulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid by-product. The resulting product is then purified through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolium salts, reduced imidazolium derivatives, and sulfonate derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers and electrolytes for batteries.
作用机制
The mechanism by which 3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and cell membranes, leading to changes in their structure and function. The ethanesulfonate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium trifluoroacetate
- 1-Ethyl-3-methylimidazolium chloride
Uniqueness
Compared to similar compounds, 3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate offers unique properties due to the presence of the ethanesulfonate group. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it particularly useful in applications requiring high ionic conductivity and thermal stability.
属性
CAS 编号 |
919788-11-7 |
|---|---|
分子式 |
C10H22N2O3S |
分子量 |
250.36 g/mol |
IUPAC 名称 |
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;ethanesulfonate |
InChI |
InChI=1S/C8H16N2.C2H6O3S/c1-3-4-5-10-7-6-9(2)8-10;1-2-6(3,4)5/h6-7H,3-5,8H2,1-2H3;2H2,1H3,(H,3,4,5) |
InChI 键 |
MDSBAFLOQJDAHX-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C[NH+](C=C1)C.CCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


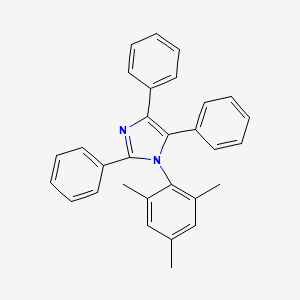
![Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate](/img/structure/B12628570.png)
![Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12628572.png)
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628578.png)
![2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12628587.png)
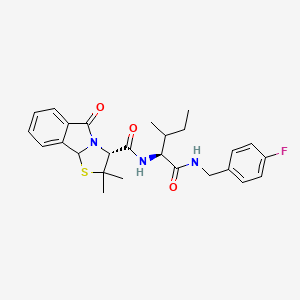
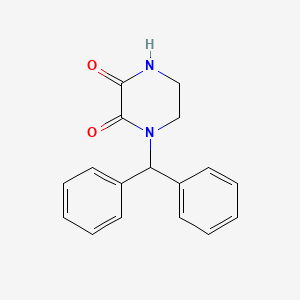
![4-(2-Morpholin-4-yl-7-pyridin-3-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B12628604.png)

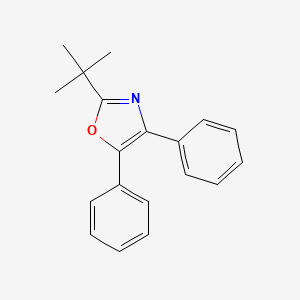
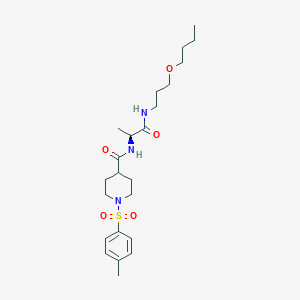
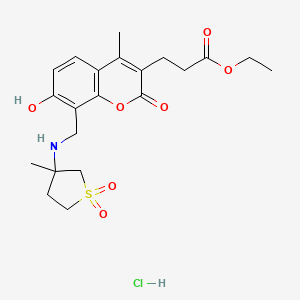
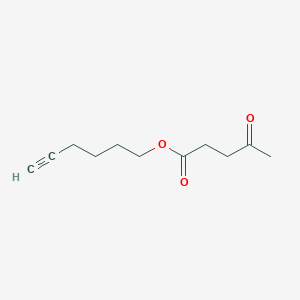
![Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12628633.png)
